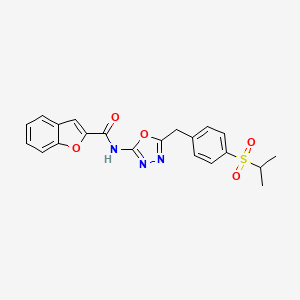

4-溴-N-((2,4-二甲基噻唑-5-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

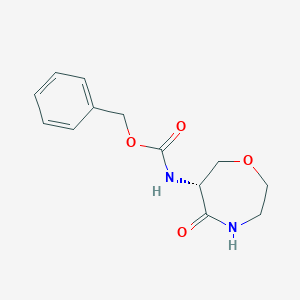

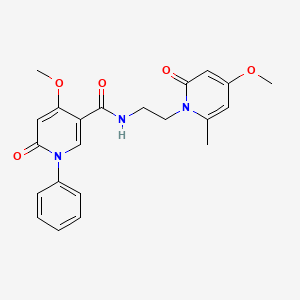

4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various applications.

科学研究应用

光动力疗法应用

Pişkin 等人 (2020) 的一项研究重点关注了含有席夫碱的苯磺酰胺衍生物基团取代的新型锌酞菁的合成和表征。这些化合物表现出显着的光物理和光化学性质,使其可用作光动力疗法中的 II 型光敏剂,特别是用于癌症治疗。该研究强调了这些衍生物在产生单线态氧方面的潜力,这对有效的光动力疗法至关重要 (Pişkin, Canpolat, & Öztürk, 2020)(Pişkin, Canpolat, & Öztürk, 2020).

抗癌和抗菌活性

González-Álvarez 等人 (2013) 对混合配体铜 (II)-磺酰胺配合物进行了研究,探讨了磺酰胺衍生物对 DNA 结合、切割、遗传毒性和抗癌活性的影响。发现这些配合物对人肿瘤细胞表现出显着的抗增殖作用,表明它们具有作为抗癌剂的潜力。该研究还强调了磺酰胺衍生物在增强 DNA 结合亲和力中的作用,这与癌细胞中 DNA 损伤和细胞凋亡的增加有关 (González-Álvarez 等,2013)(González-Álvarez 等,2013).

用于治疗应用的酶抑制

Alyar 等人 (2019) 合成了源自磺胺甲恶唑和磺异恶唑的新型席夫碱,展示了它们的酶抑制能力。这些化合物对胆固醇酯酶、酪氨酸酶、α-淀粉酶和 α-葡萄糖苷酶表现出抑制作用,表明它们在与酶活性调节相关的治疗应用中具有潜力。分子对接研究进一步深入了解了这些抑制剂和酶之间的结合相互作用,突出了它们的专一性和效力 (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019)(Alyar 等,2019).

环境和暴露评估

Maceira、Marcé 和 Borrull (2018) 对苯并噻唑、苯并三唑和苯磺酰胺衍生物在室外空气颗粒物样品中的存在进行了一项研究,强调了了解人类对这些化合物环境暴露的重要性。这项研究有助于评估吸入含有这些化学化合物的空气对人类的暴露和潜在健康风险 (Maceira, Marcé, & Borrull, 2018)(Maceira, Marcé, & Borrull, 2018).

作用机制

Target of Action

The primary targets of 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide are bacterial cells. This compound has been synthesized as a hybrid antimicrobial that combines thiazole and sulfonamide, groups with known antibacterial activity .

Mode of Action

4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide interacts with its bacterial targets by disrupting their cellular functions. When used in conjunction with a cell-penetrating peptide like octaarginine, it displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound creates pores in the bacterial cell membranes, leading to cell death .

Pharmacokinetics

Its potent antibacterial activity suggests that it is likely to have good bioavailability .

Result of Action

The result of the action of 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is the death of bacterial cells. It achieves this by creating pores in the bacterial cell membranes, leading to cell lysis .

属性

IUPAC Name |

4-bromo-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2S2/c1-8-12(18-9(2)15-8)7-14-19(16,17)11-5-3-10(13)4-6-11/h3-6,14H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNAPKRACBVTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

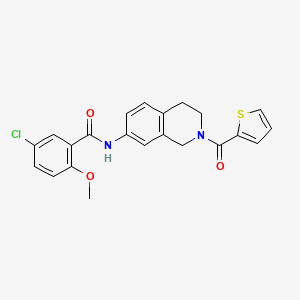

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2584459.png)

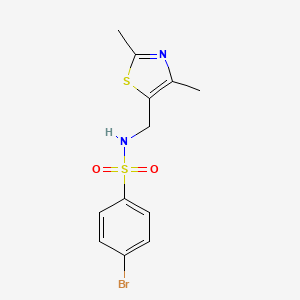

![1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide](/img/structure/B2584460.png)

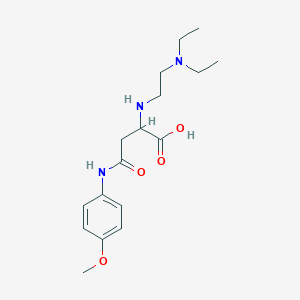

![4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2584462.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2584470.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)